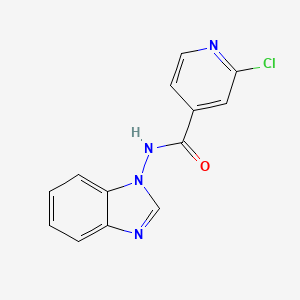

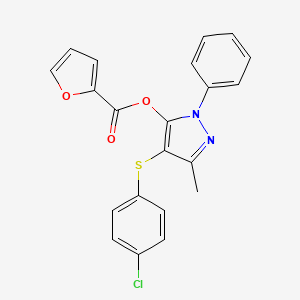

![molecular formula C13H16N2 B2932254 3-Cyclohexylimidazo[1,5-a]pyridine CAS No. 618859-94-2](/img/structure/B2932254.png)

3-Cyclohexylimidazo[1,5-a]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Cyclohexylimidazo[1,5-a]pyridine is a derivative of imidazo[1,5-a]pyridine, a class of aromatic heterocycles . This class of compounds has attracted attention due to their unique chemical structure, versatility, optical behaviors, and biological properties . They have potential in several research areas, from materials science to the pharmaceutical field .

Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes methods involving cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Molecular Structure Analysis

3-Cyclohexylimidazo[1,5-a]pyridine-7-carbaldehyde contains a total of 35 bonds; 19 non-H bonds, 11 multiple bonds, 2 rotatable bonds, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 aldehyde (aromatic), 1 Imidazole, and 1 Pyridine .Chemical Reactions Analysis

Imidazo[1,5-a]pyridine derivatives have been the subject of various chemical reactions. Recent developments in imidazo[1,5-a]pyridine construction involve cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Physical And Chemical Properties Analysis

Imidazo[1,5-a]pyridines are a promising family of fluorophores that can be easily functionalized to tune their photophysical properties, characterized by a high photoluminescent quantum yield (up to 50%) and a large Stokes shift (up to 150 nm) .Applications De Recherche Scientifique

Synthetic Methodologies

The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research. New synthetic methodologies allow for convenient access to these compounds from readily available starting materials, which can be applied across various fields of chemistry.

Each application mentioned above is based on the general properties and potential uses of imidazo[1,5-a]pyridine derivatives. While specific details on “3-Cyclohexylimidazo[1,5-a]pyridine” are not available in the search results, it is likely that this compound shares similar applications due to its structural relation to other imidazo[1,5-a]pyridine derivatives .

Orientations Futures

Imidazo[1,5-a]pyridine derivatives have shown great potential in several research areas, from materials science to the pharmaceutical field . Recent advancements in TB drug discovery and development provide a positive outlook for the future . The imidazo[1,5-a]pyridine class of compounds, including 3-Cyclohexylimidazo[1,5-a]pyridine, may play a significant role in these advancements .

Mécanisme D'action

Target of Action

Imidazo[1,2-a]pyridine derivatives, a closely related class of compounds, have been reported to act as covalent anticancer agents . They have been utilized as the core backbone for the development of covalent inhibitors, specifically KRAS G12C inhibitors .

Mode of Action

Imidazo[1,2-a]pyridine derivatives have been reported to act as covalent inhibitors . Covalent inhibitors form a covalent bond with their target, which can lead to irreversible inhibition of the target’s function .

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives have been reported to exhibit moderate to potent bace1 and buche inhibitory and antioxidant activities . BACE1 is an enzyme associated with Alzheimer’s disease progression, making it a promising target for developing anti-Alzheimer drugs .

Result of Action

Imidazo[1,2-a]pyridine derivatives have been reported to have anticancer activity . These compounds have shown significant potential for anti-trypanosomiases drug discovery .

Action Environment

Imidazo[1,2-a]pyridine derivatives have been synthesized under microwave irradiation in a solvent- and catalyst-free method, indicating that the synthesis environment can influence the properties of these compounds .

Propriétés

IUPAC Name |

3-cyclohexylimidazo[1,5-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-2-6-11(7-3-1)13-14-10-12-8-4-5-9-15(12)13/h4-5,8-11H,1-3,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLAQZSRMMKGOLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NC=C3N2C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyclohexylimidazo[1,5-a]pyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-{[(3,4-dimethylisoxazol-5-yl)amino]sulfonyl}phenyl)-2-chloroacetamide](/img/structure/B2932172.png)

![4-(dimethylsulfamoyl)-N-{3-[4-(dimethylsulfamoyl)benzamido]naphthalen-2-yl}benzamide](/img/structure/B2932176.png)

![N-[(5-sulfamoylthiophen-2-yl)methyl]acetamide](/img/structure/B2932180.png)

![Methyl 4-((9-isobutyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2932183.png)

![2,5-dichloro-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2932186.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(3-fluorophenoxy)-N-methylpropanamide](/img/structure/B2932188.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2932190.png)